N'-[(1Z)-1-(2,5-dihydroxyphenyl)ethylidene]pyridine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1Z)-1-(2,5-dihydroxyphenyl)ethylidene]pyridine-3-carbohydrazide is a Schiff base compound known for its diverse biological activities. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds.
Preparation Methods
The synthesis of N’-[(1Z)-1-(2,5-dihydroxyphenyl)ethylidene]pyridine-3-carbohydrazide typically involves the reaction of 2,5-dihydroxyacetophenone with pyridine-3-carbohydrazide under reflux conditions in ethanol, often with a catalytic amount of acetic acid . The reaction mixture is stirred under reflux for several hours, then cooled to room temperature, and the product is isolated by filtration and recrystallization.
Chemical Reactions Analysis
N’-[(1Z)-1-(2,5-dihydroxyphenyl)ethylidene]pyridine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Scientific Research Applications
N’-[(1Z)-1-(2,5-dihydroxyphenyl)ethylidene]pyridine-3-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(1Z)-1-(2,5-dihydroxyphenyl)ethylidene]pyridine-3-carbohydrazide involves its interaction with biological targets through its hydrazide and phenolic groups. These functional groups can chelate metal ions, scavenge free radicals, and interact with enzymes and proteins, thereby exerting antioxidant and antibacterial effects .
Comparison with Similar Compounds
N’-[(1Z)-1-(2,5-dihydroxyphenyl)ethylidene]pyridine-3-carbohydrazide can be compared with other Schiff bases such as:
N’-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]pyridine-4-carbohydrazide: Similar in structure but with different substitution patterns, leading to variations in biological activity.
N’-[(1Z)-1-{3-[(Dimethylamino)methyl]-2-hydroxyphenyl}ethylidene]isonicotinohydrazide: This compound has a dimethylamino group, which can influence its solubility and reactivity. The uniqueness of N’-[(1Z)-1-(2,5-dihydroxyphenyl)ethylidene]pyridine-3-carbohydrazide lies in its specific substitution pattern and the resulting biological activities.
Properties
Molecular Formula |
C14H13N3O3 |
---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
N-[(Z)-1-(2,5-dihydroxyphenyl)ethylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H13N3O3/c1-9(12-7-11(18)4-5-13(12)19)16-17-14(20)10-3-2-6-15-8-10/h2-8,18-19H,1H3,(H,17,20)/b16-9- |
InChI Key |
OKKVSWCQIQNTPK-SXGWCWSVSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CN=CC=C1)/C2=C(C=CC(=C2)O)O |
Canonical SMILES |
CC(=NNC(=O)C1=CN=CC=C1)C2=C(C=CC(=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.